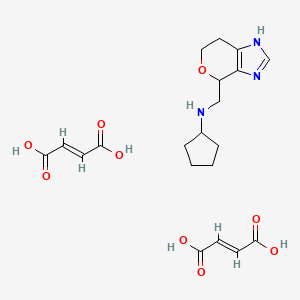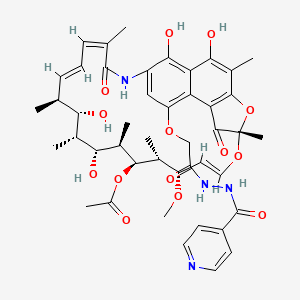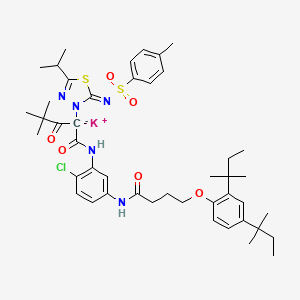![molecular formula C48H90O8 B12768703 [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is a complex ester formed by the reaction of pentaerythritol with a mixture of these carboxylic acids. This compound is known for its excellent lubricating properties, making it a valuable component in the formulation of high-performance lubricants. The unique combination of different carboxylic acids imparts specific physicochemical properties to the ester, such as low volatility, high thermal stability, and good lubricity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids typically involves the esterification of pentaerythritol with the respective carboxylic acids. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, toluenesulfonic acid, zinc oxide, or ion-exchange resins . The reaction conditions include heating the mixture to a temperature range of 100-170°C, often in the presence of a solvent like toluene to facilitate azeotropic distillation of water formed during the reaction .
Industrial Production Methods
In industrial settings, the esterification process is optimized for large-scale production. The use of continuous reactors and efficient catalysts ensures high yields and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation and crystallization, to achieve the desired purity levels. The final product is then tested for its physicochemical properties to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bonds in the presence of water, leading to the formation of pentaerythritol and the respective carboxylic acids. Transesterification involves the exchange of ester groups between different alcohols and acids .
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or potassium hydroxide, under reflux conditions
Major Products Formed
Hydrolysis: Pentaerythritol and a mixture of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids.
Transesterification: New esters formed by the exchange of ester groups between the reactants
Scientific Research Applications
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids has several scientific research applications:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a biocompatible lubricant in medical devices.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the formulation of high-performance lubricants for automotive and aerospace applications
Mechanism of Action
The mechanism of action of pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids involves its ability to form a lubricating film on surfaces, reducing friction and wear. The ester molecules interact with the surface through van der Waals forces and hydrogen bonding, creating a stable and durable lubricating layer. This reduces the energy required for relative motion between surfaces, thereby enhancing the efficiency and lifespan of mechanical components .
Comparison with Similar Compounds
Similar Compounds
- Pentaerythritol tetraheptanoate
- Pentaerythritol tetrabutyrate
- Pentaerythritol tetracaproate
Uniqueness
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is unique due to its combination of different carboxylic acids, which imparts a balance of properties such as low volatility, high thermal stability, and excellent lubricity. This makes it particularly suitable for high-performance applications where these properties are critical .
Properties
Molecular Formula |
C48H90O8 |
|---|---|
Molecular Weight |
795.2 g/mol |
IUPAC Name |
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate |
InChI |
InChI=1S/C48H90O8/c1-6-11-16-21-24-25-28-33-38-46(51)55-41-48(39-53-44(49)36-31-20-15-10-5,40-54-45(50)37-32-27-23-18-13-8-3)42-56-47(52)43(34-29-19-14-9-4)35-30-26-22-17-12-7-2/h43H,6-42H2,1-5H3/t43-,48?/m1/s1 |
InChI Key |
BZWAFSNFFHCOMI-UKHUFAFQSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCC)(COC(=O)CCCCCCCC)COC(=O)[C@H](CCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCC)(COC(=O)CCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



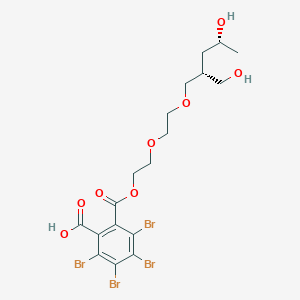
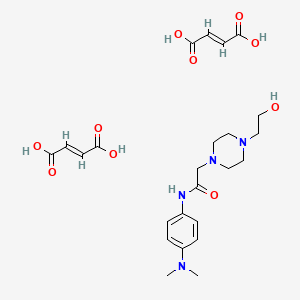
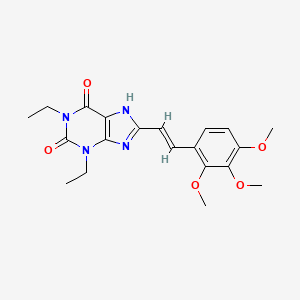

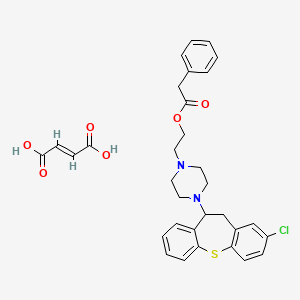
![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
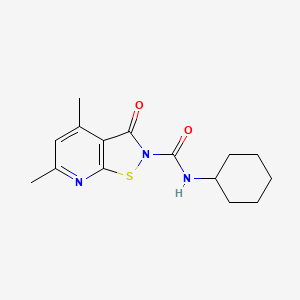
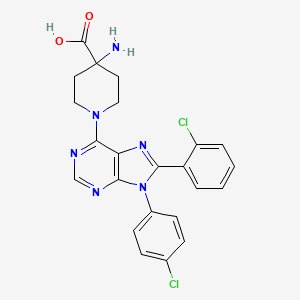
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
